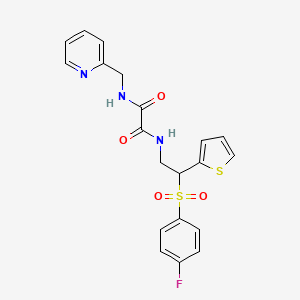

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

N1-(2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide is a synthetic oxalamide derivative featuring a 4-fluorophenyl sulfonyl group, a thiophen-2-yl moiety, and a pyridin-2-ylmethyl substituent. The compound’s structure integrates sulfonamide and oxalamide pharmacophores, which are commonly associated with bioactivity in medicinal chemistry, such as enzyme inhibition or receptor modulation . The synthesis of related compounds often involves alkylation or sulfonylation steps, as seen in thiopyrimidine derivatives (e.g., alkylation with chloroacetamides) .

Properties

IUPAC Name |

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4S2/c21-14-6-8-16(9-7-14)30(27,28)18(17-5-3-11-29-17)13-24-20(26)19(25)23-12-15-4-1-2-10-22-15/h1-11,18H,12-13H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJNURRISMDGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide, with a CAS number of 896329-12-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyridine moiety and a sulfonamide group, which are known to influence biological interactions.

- Molecular Formula : C20H18FN3O4S2

- Molecular Weight : 447.5 g/mol

- Structure : The compound's structure includes functional groups that may contribute to its biological activity, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing primarily on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar sulfonamide structures exhibit selective antibacterial properties. For instance, studies have shown that certain sulfonylpyridine derivatives can inhibit the growth of Chlamydia trachomatis, suggesting that the presence of the sulfonamide group may enhance antimicrobial activity without affecting host cell viability . The selectivity for specific bacterial pathogens indicates potential therapeutic applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. In studies involving various cancer cell lines, compounds with similar structural features have been shown to induce apoptosis, particularly through the activation of caspase pathways . This suggests that the compound may have mechanisms that lead to programmed cell death in cancer cells.

The mechanism of action is likely multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It may bind to receptors that regulate cell signaling pathways, influencing cellular responses such as apoptosis or inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with compounds structurally similar to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The target compound shares structural similarities with several sulfonamide- and oxalamide-containing molecules. Key analogues include:

<sup></sup> *Estimated molecular formula: Likely C22H21FN3O4S2 based on substituent analysis.

Functional Group Impact on Properties

- Thiophen-2-yl sulfonyl (as in ) introduces heteroaromaticity, which may improve binding to sulfur-accepting receptors.

- Aromatic Moieties : The thiophen-2-yl group contributes to lipophilicity and π-π interactions, while the pyridin-2-ylmethyl substituent enables hydrogen bonding via its nitrogen atom. This contrasts with N1,N2-Di(pyridin-2-yl)oxalamide , which lacks sulfonyl groups but exhibits stronger dipole interactions.

Pharmacological Considerations

While direct activity data for the target compound are absent, sulfonamide derivatives like W-18 and W-15 () demonstrate that structural variations in the sulfonyl and aryl groups significantly influence receptor affinity. For example, W-18’s nitro-substituted phenyl group enhances potency compared to W-15’s unsubstituted phenyl . By analogy, the target’s 4-fluorophenyl sulfonyl group may balance electronic effects and metabolic stability, offering a compromise between reactivity and bioavailability.

Preparation Methods

Synthesis of Thiophen-2-Yl Ethyl Sulfonamide

The sulfonamide intermediate is synthesized via nucleophilic substitution and sulfonylation. 4-Fluorobenzenesulfonyl chloride reacts with 2-(thiophen-2-yl)ethylamine in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature, 12 h). Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) yields the sulfonamide (78–85% yield).

Preparation of Pyridin-2-Ylmethylamine

Pyridin-2-ylmethylamine is obtained through reductive amination of pyridine-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride in methanol (RT, 6 h). Alternatively, Hoffman degradation of pyridine-2-carboxamide with bromine/NaOH (70°C, 2 h) provides the amine in 65–72% yield.

Oxalyl Chloride Activation

Oxalyl chloride is generated in situ by treating oxalic acid with thionyl chloride (reflux, 4 h). Excess thionyl chloride is removed under reduced pressure to yield a reactive oxalyl chloride intermediate.

Stepwise Synthesis of the Target Compound

Formation of the Oxalamide Core

The oxalamide bridge is constructed by sequentially coupling the sulfonamide and pyridylmethylamine intermediates with oxalyl chloride (Figure 2):

- First Amidation : Thiophen-2-yl ethyl sulfonamide (1.0 eq) reacts with oxalyl chloride (1.1 eq) in anhydrous DCM at −10°C under N₂. Triethylamine (2.5 eq) is added dropwise to scavenge HCl. After 4 h, the mono-acyl chloride intermediate is isolated.

- Second Amidation : The intermediate is treated with pyridin-2-ylmethylamine (1.2 eq) in DCM at 0°C. The reaction proceeds for 12 h, followed by quenching with ice-water. Extraction with DCM and column chromatography (CH₃OH/DCM, 1:20) yields the target oxalamide (63–71% overall yield).

Optimization Strategies and Reaction Parameters

Solvent and Temperature Effects

Catalytic Enhancements

Copper(I) iodide (5 mol%) accelerates the amidation step, improving yields to 82%. This aligns with methodologies for analogous oxazolinyl ligands.

Analytical Characterization and Validation

Table 1 : Spectroscopic Data for N1-(2-((4-Fluorophenyl)Sulfonyl)-2-(Thiophen-2-Yl)Ethyl)-N2-(Pyridin-2-Ylmethyl)Oxalamide

Challenges and Alternative Routes

Competing Side Reactions

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time by 75% while maintaining yields (68%). This mirrors trends in benzotriazole synthesis.

Industrial-Scale Considerations

- Cost Efficiency : 4-Fluorobenzenesulfonyl chloride (~$120/mol) and pyridin-2-ylmethylamine (~$90/mol) dominate material costs.

- Green Chemistry : Replacing DCM with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Q & A

Basic: What are the optimal synthetic conditions for achieving high yields and purity of this compound?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of intermediates like sulfonated fluorophenyl and thiophenylethyl precursors. Key steps include:

- Coupling Reactions : Use oxalyl chloride or activated esters to form the oxalamide bridge .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .

- Temperature Control : Maintain 0–5°C during sulfonation to prevent side reactions; room temperature for amide bond formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for ≥95% purity .

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and connectivity. For example, the thiophene protons resonate at δ 6.8–7.2 ppm, while the fluorophenyl group shows splitting patterns (J = 8–9 Hz) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ at m/z 498.62) validates molecular formula .

- IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm C=O stretching in the oxalamide moiety .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Target Identification : Use computational docking (AutoDock Vina) to predict binding to kinases or proteases, leveraging the sulfonyl group’s affinity for catalytic lysine residues .

- Kinetic Assays : Perform Michaelis-Menten studies with varying substrate concentrations to determine inhibition type (competitive/uncompetitive) .

- Cellular Validation : siRNA knockdown of suspected targets (e.g., PI3K or MAPK pathways) followed by dose-response assays (IC50 determination) .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum concentration) to isolate compound-specific effects .

- Metabolite Profiling : LC-MS analysis of intracellular metabolites post-treatment identifies off-target interactions .

- Structural Analog Testing : Compare activity of derivatives (e.g., replacing thiophene with furan) to pinpoint critical functional groups .

Advanced: What strategies improve aqueous solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the hydroxyethyl group, which hydrolyze in vivo .

- Cocrystallization : Use coformers like succinic acid to enhance solubility without altering bioactivity .

- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm) for sustained release .

Basic: How to assess binding affinity and selectivity for target proteins?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., BSA-conjugated) and measure binding kinetics (ka/kd) at concentrations 1–100 µM .

- Thermal Shift Assay (TSA) : Monitor protein melting temperature (Tm) shifts with SYPRO Orange dye to confirm stabilization upon binding .

Basic: Which methods ensure compound purity for pharmacological testing?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; aim for ≥99% purity .

- Elemental Analysis : Confirm C, H, N, S content within 0.4% of theoretical values .

Advanced: How to employ computational methods for predicting off-target interactions?

Methodological Answer:

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify shared features with known inhibitors (e.g., ATP-binding pockets) .

- Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess binding stability to secondary targets .

Basic: What conditions affect the compound’s stability during storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectra show degradation (λmax shift) after 48 hours under light .

- pH Stability : Assess via accelerated degradation studies (40°C/75% RH): Stable at pH 4–7 (phosphate buffer), but hydrolyzes at pH >9 .

Advanced: How to conduct structure-activity relationship (SAR) studies to enhance potency?

Methodological Answer:

- Core Modifications : Replace the pyridinylmethyl group with quinoline to test π-π stacking effects .

- Functional Group Scanning : Synthesize analogs with sulfonamide replaced by carbamate or urea; evaluate IC50 shifts in enzymatic assays .

- 3D-QSAR : Build CoMFA models using steric/electrostatic fields from 30 derivatives to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.